molecular formula C13H13F2NO4 B11838534 Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11838534
M. Wt: 285.24 g/mol
InChI Key: YREXKAPVDWTJNF-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules

Preparation Methods

The synthesis of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H13F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,11H,2-4H2,1H3,(H,16,18)

InChI Key

YREXKAPVDWTJNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)F)NC1=O

Origin of Product

United States

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